molecular formula C11H17ClN4 B12226465 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B12226465
M. Wt: 240.73 g/mol
InChI Key: ZZAZCKAZCSBSPL-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring and a pyrrole ring, both of which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable amine and a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-14-7-3-4-10(14)8-12-9-11-5-6-13-15(11)2;/h3-7,12H,8-9H2,1-2H3;1H

InChI Key

ZZAZCKAZCSBSPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CC=NN2C.Cl

Origin of Product

United States

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